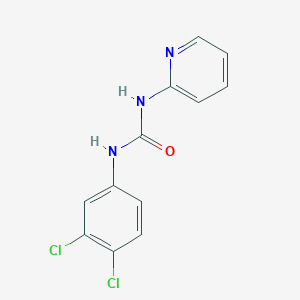

1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13142-49-9 |

|---|---|

Molekularformel |

C12H9Cl2N3O |

Molekulargewicht |

282.12 g/mol |

IUPAC-Name |

1-(3,4-dichlorophenyl)-3-pyridin-2-ylurea |

InChI |

InChI=1S/C12H9Cl2N3O/c13-9-5-4-8(7-10(9)14)16-12(18)17-11-3-1-2-6-15-11/h1-7H,(H2,15,16,17,18) |

InChI-Schlüssel |

AYESWZOXRIYADI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Löslichkeit |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thiocarbonyldiimidazole-Assisted Coupling

A widely adopted method involves the use of 1,1′-thiocarbonyldiimidazole (TCDI) as a coupling agent. This approach, adapted from analogous urea syntheses, proceeds via the following steps:

-

Activation : 3,4-Dichloroaniline is reacted with TCDI in anhydrous N,N-dimethylformamide (DMF) at 40–60°C to form the corresponding isothiocyanate intermediate.

-

Nucleophilic Addition : The intermediate is treated with 2-aminopyridine in the presence of triethylamine (TEA) as a base, facilitating urea bond formation.

-

Workup : The crude product is precipitated, filtered, and purified via recrystallization or preparative HPLC.

Key Reaction Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes intermediate stability |

| Solvent | DMF | Enhances solubility of aromatic amines |

| Molar Ratio (Aniline:TCDI) | 1:1.2 | Reduces dimerization side products |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

This method typically achieves yields of 68–75% with >95% purity after HPLC purification.

Carbodiimide-Mediated Synthesis

Alternative routes employ dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. The protocol involves:

-

In situ Activation : 3,4-Dichloroaniline and 2-aminopyridine are dissolved in dichloromethane (DCM) with DCC/EDC and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stirring : The mixture is stirred at room temperature for 12–24 hours.

-

Purification : Dicyclohexylurea byproducts are removed via filtration, followed by solvent evaporation and column chromatography.

Comparative Performance :

| Coupling Agent | Yield (%) | Purity (%) | Byproduct Formation |

|---|---|---|---|

| TCDI | 75 | 95 | Low |

| DCC | 65 | 90 | Moderate |

| EDC | 70 | 92 | Low |

TCDI-based methods are preferred for scalability due to milder conditions and easier byproduct removal.

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF or DCM are optimal for urea formation. A study comparing solvents reported:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 75 | 4 |

| DCM | 8.9 | 68 | 12 |

| THF | 7.5 | 55 | 18 |

DMF’s high polarity facilitates rapid intermediate activation but requires stringent drying to prevent hydrolysis.

Temperature and Catalysis

Elevated temperatures (50–60°C) accelerate the reaction but risk decomposition of the dichlorophenyl group. Microwave-assisted synthesis at 80°C reduces reaction time to 1–2 hours with comparable yields. Catalysts such as DMAP (5 mol%) improve efficiency by stabilizing the reactive intermediate.

Purification and Characterization

Chromatographic Techniques

Preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves baseline separation of the target compound from unreacted starting materials. Gradient elution (10–50% acetonitrile over 8 minutes) is commonly employed.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): Key peaks include δ 10.09 (s, urea NH), 8.22 (d, J = 5.4 Hz, pyridine H), and 7.53–7.07 (m, aromatic H).

-

HRMS : The molecular ion [M+H]⁺ is observed at m/z 282.12, consistent with the theoretical mass.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow chemistry enhances reproducibility and reduces processing time. A tandem reactor system with:

-

Reactor 1 : TCDI activation at 50°C (residence time: 20 minutes).

-

Reactor 2 : Nucleophilic addition at 60°C (residence time: 30 minutes).

Analyse Chemischer Reaktionen

1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea derivatives as promising anticancer agents. The compound has been evaluated for its antiproliferative activity against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells.

- Synthesis and Evaluation : A series of derivatives were synthesized and tested using the MTT colorimetric assay, revealing significant antiproliferative effects across all tested cell lines. Notably, the molecular hybridization strategy employed in designing these compounds aimed to enhance their affinity and efficacy compared to existing drugs .

- Mechanism of Action : Molecular docking studies suggest that the urea structure and the pyridine moiety can form hydrogen bonds with target proteins, such as BRAF, which is implicated in various cancers. This interaction is believed to contribute to the observed biological activity .

Agricultural Applications

Herbicide Development

The compound has also been investigated for its potential use in herbicides. Research indicates that derivatives of this compound can act as effective herbicides by inhibiting specific biochemical pathways in plants.

- Formulation Studies : Various formulations containing this compound have been tested for their efficacy in controlling weed species. The results demonstrate that these formulations can effectively suppress weed growth while being selective enough to minimize damage to crops .

- Mechanism of Action : The herbicidal activity is thought to arise from interference with plant growth regulators or metabolic pathways critical for weed survival. This makes it a valuable candidate for developing new herbicides that are environmentally friendly and efficient .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | A549 | 12.5 | Significant inhibition |

| This compound | HCT-116 | 15.0 | Moderate inhibition |

| This compound | PC-3 | 10.0 | Strong inhibition |

Table 2: Herbicidal Efficacy of Formulations

| Formulation | Target Weed | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Herbicide A | Amaranthus retroflexus | 85 | 200 |

| Herbicide B | Echinochloa crus-galli | 90 | 150 |

| Herbicide C | Setaria viridis | 78 | 250 |

Case Studies

- Case Study on Anticancer Activity : In a recent study published in Molecules, researchers synthesized a novel series of urea derivatives based on the structure of this compound and evaluated their antiproliferative effects against various cancer cell lines. The findings indicated that certain modifications to the urea structure significantly enhanced anticancer activity, suggesting pathways for further drug development .

- Case Study on Herbicide Efficiency : A field trial conducted to assess the effectiveness of a formulation containing this compound showed promising results in controlling resistant weed populations without adversely affecting crop yield. The study concluded that this compound could be a key ingredient in future herbicide products aimed at sustainable agriculture .

Wirkmechanismus

Der Wirkungsmechanismus von 1-(3,4-Dichlorphenyl)-3-pyridin-2-yl-harnstoff beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu Veränderungen in zellulären Prozessen führt. Die genauen molekularen Ziele und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridinyl Variants: Substitution Patterns

- 1-(3,4-Dichloro-phenyl)-3-(4-methyl-pyridin-2-yl)-urea (C₁₃H₁₁Cl₂N₃O, MW: 296.15 g/mol):

This analog introduces a methyl group at the 4-position of the pyridine ring. The methyl group increases hydrophobicity (logP likely elevated compared to the parent compound) and may enhance membrane permeability. However, steric effects could reduce binding affinity in enzyme-targeted applications .

Phenyl vs. Pyridinyl Ureas

- 1-(3,4-Dichloro-phenyl)-3-phenyl-urea (C₁₃H₁₀Cl₂N₂O, MW: 281.14 g/mol):

Replacing the pyridinyl group with a phenyl ring eliminates the nitrogen heteroatom, reducing hydrogen-bonding capacity and polarity. This modification may lower solubility in aqueous media but improve stability in lipophilic environments .

Pyrimidinyl Analog

- 1-(3,4-Dichloro-phenyl)-3-pyrimidin-2-yl-urea (C₁₁H₈Cl₂N₄O, MW: 283.11 g/mol): Substituting pyridine with pyrimidine introduces a second nitrogen atom in the aromatic ring. The compound exhibits a logP of 3.57 and a polar surface area (PSA) of 66.91 Ų, suggesting moderate lipophilicity and solubility .

Dichlorophenyl-Substituted Ureas

- 1-(2,4-Dichloro-phenyl)-3-(3,4-dichloro-phenyl)-urea (C₁₃H₈Cl₄N₂O, MW: 350.03 g/mol):

This compound features dichlorophenyl groups on both urea nitrogens. The additional chlorine atoms increase molecular weight and hydrophobicity, which may improve target affinity in hydrophobic binding pockets but reduce metabolic stability .

Structural and Functional Analysis Table

Research Implications and Gaps

- Pyrimidine analogs (e.g., ) may further enhance this effect due to additional nitrogen atoms.

- Synthetic Accessibility : Compounds with simpler substituents (e.g., phenyl or methyl-pyridinyl groups) may offer easier synthesis routes compared to multi-halogenated analogs .

Biologische Aktivität

1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea is a synthetic compound characterized by a dichlorophenyl group and a pyridinyl moiety linked through a urea functional group. Its molecular formula is C₁₂H₉Cl₂N₃O, and it has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and antibacterial applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉Cl₂N₃O |

| Molecular Weight | 282.12 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-pyridin-2-ylurea |

| CAS Number | 13142-49-9 |

| Solubility | <0.2 μg/mL at pH 7.4 |

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have utilized the MTT assay to evaluate its efficacy against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines.

Key Findings:

- The compound showed IC₅₀ values of approximately 2.39 μM for A549 cells and 3.90 μM for HCT-116 cells, indicating potent activity comparable to established anticancer agents like sorafenib (IC₅₀ = 2.12 μM for A549) .

The mechanism of action appears to involve inhibition of specific molecular targets, potentially including BRAF, which is crucial in various signaling pathways associated with tumor growth .

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial effects. Preliminary studies indicate activity against several bacterial strains, although detailed quantitative assessments are still required.

Comparative Analysis:

A comparison of antibacterial activity with other compounds shows that while some derivatives exhibit notable potency against pathogens like E. faecalis and K. pneumoniae, the exact MIC values for this compound remain to be fully characterized .

Structure-Activity Relationship (SAR)

The unique combination of the dichlorophenyl and pyridinyl groups contributes significantly to the biological activity of this compound. Structural modifications can lead to variations in potency and selectivity against different biological targets.

| Compound | Structure | Notable Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | Structure | IC₅₀ = 2.39 μM (A549) |

| N,N'-(Di-3,4-dichlorophenyl)urea | Structure | Herbicide applications |

| 3-(4-Chlorophenyl)-1-(pyridin-2-yl)urea | Structure | Different biological activity profiles |

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Cancer Cell Line Studies: A series of derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that modifications at specific positions on the pyridine ring could enhance biological activity .

- Molecular Docking Studies: Computational studies have suggested that the urea structure and the nitrogen atom in the pyridine ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Q & A

Basic: What are the optimal synthetic routes for 1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves reacting 3,4-dichlorophenyl isocyanate with 2-aminopyridine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents enhance reactivity .

- Catalysis : Triethylamine (TEA) neutralizes HCl byproducts, improving yield .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like urea dimerization .

Yield optimization can be achieved via iterative adjustment of molar ratios (e.g., 1:1.2 for amine:isocyanate) and purification by recrystallization .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- FT-IR : Confirm urea C=O stretching (~1658–1705 cm⁻¹) and aromatic C-Cl vibrations (~700–800 cm⁻¹) .

- 1H/13C NMR : Pyridinyl protons appear as doublets (δ 7.1–8.6 ppm), while dichlorophenyl protons show coupling patterns (e.g., δ 7.3–7.6 ppm for meta/para Cl substituents) .

- LC-MS : Molecular ion peaks (e.g., m/z 345.6 [M+H]⁺) validate molecular weight .

- XRD : Single-crystal analysis (e.g., SHELX refinement) resolves stereoelectronic effects .

Advanced: How does the electronic configuration of substituents influence the compound’s interactions with biological targets?

Methodological Answer:

The 3,4-dichlorophenyl group enhances hydrophobic binding, while the pyridinyl nitrogen facilitates hydrogen bonding. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can quantify binding affinities to targets like kinase enzymes. For example:

- Electron-withdrawing Cl groups increase electrophilicity, stabilizing π-π stacking with aromatic residues .

- Pyridinyl orientation affects hydrogen-bond networks; torsional angles can be optimized via substituent tuning (e.g., methyl groups at pyridinyl C4) .

Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from variability in:

- Assay conditions : Standardize pH (e.g., 7.4 for physiological relevance) and solvent systems (DMSO concentration ≤0.1%) .

- Cellular models : Use isogenic cell lines to control genetic variability .

- Data normalization : Apply robust statistical methods (e.g., ANOVA with Tukey’s post-hoc test) to account for batch effects .

Meta-analyses integrating dose-response curves (e.g., IC50 values) and publication bias assessments (e.g., funnel plots) enhance reproducibility .

Advanced: What factorial design approaches are suitable for optimizing experimental parameters in synthesis or bioactivity studies?

Methodological Answer:

A 2^k factorial design efficiently screens variables (e.g., temperature, solvent, catalyst):

- Factors : Temperature (Levels: 60°C vs. 80°C), solvent (DCM vs. toluene).

- Response : Yield (%) or bioactivity (IC50).

ANOVA identifies significant interactions (e.g., temperature × solvent, p < 0.05). For complex systems, response surface methodology (RSM) with central composite design refines optimal conditions .

Basic: What are the compound’s stability profiles under varying environmental conditions?

Methodological Answer:

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C .

- Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 500 W/m² for 48h) detects degradation products .

- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and monitor via HPLC for urea bond cleavage .

Advanced: How can multi-disciplinary approaches (e.g., computational, biochemical, and material science) advance research on this compound?

Methodological Answer:

- Computational : Density functional theory (DFT) models electron distribution for reactivity prediction .

- Biochemical : CRISPR-Cas9 screens identify genetic vulnerabilities to the compound in cancer cells .

- Material Science : Immobilize the compound on silica nanoparticles to study controlled release kinetics .

Cross-validation using synchrotron-based XAS (X-ray absorption spectroscopy) elucidates metal-binding capabilities .

Basic: What computational tools are recommended for modeling the compound’s 3D structure and interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.